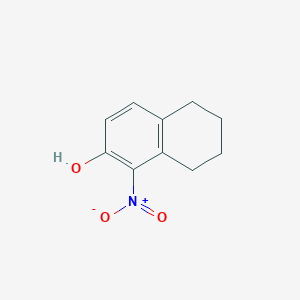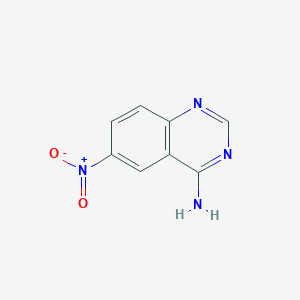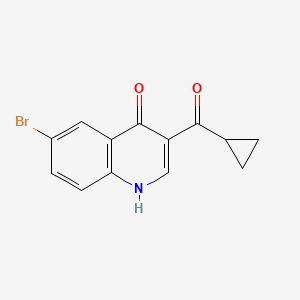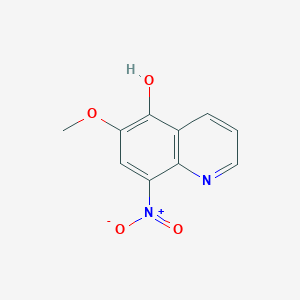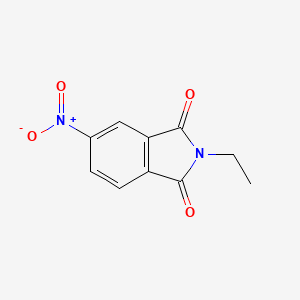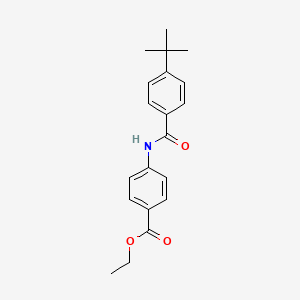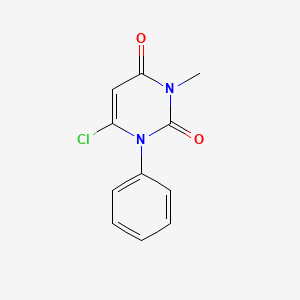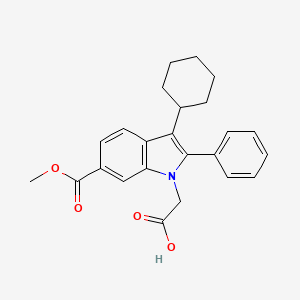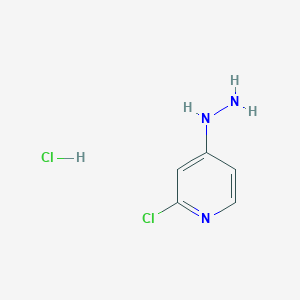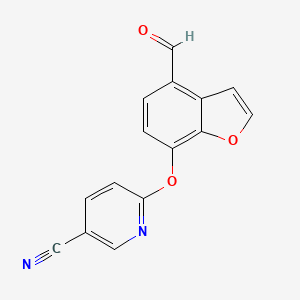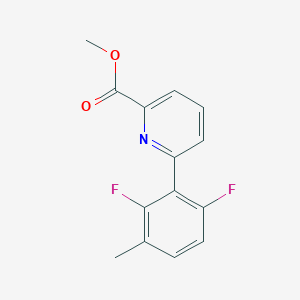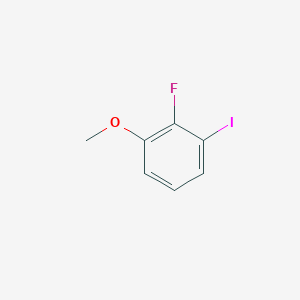![molecular formula C23H32N6OSi B8802108 3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile CAS No. 941685-39-8](/img/structure/B8802108.png)
3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
概要
説明
The compound contains several functional groups including a cyclopentyl group, a pyrrolo[2,3-d]pyrimidin-4-yl group, a pyrazol-1-yl group, and a trimethylsilyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl, pyrrolo[2,3-d]pyrimidin-4-yl, and pyrazol-1-yl groups would all contribute to the three-dimensional structure of the molecule .作用機序
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. This could include using personal protective equipment and avoiding contact with the skin and eyes . The specific hazards associated with this compound would depend on its physical and chemical properties .
将来の方向性
特性
CAS番号 |
941685-39-8 |
|---|---|
製品名 |
3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile |
分子式 |
C23H32N6OSi |
分子量 |
436.6 g/mol |
IUPAC名 |
3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C23H32N6OSi/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3 |
InChIキー |
QHQSWYIJDFMBNE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)C(CC#N)C4CCCC4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

